Isosulfan Blue

Description

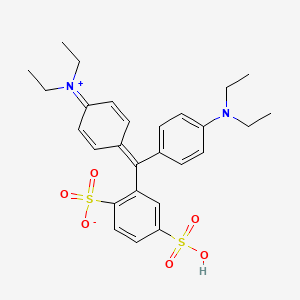

Chemical Identity and Structural Characterization of Isosulfan Blue Inner Salt

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound inner salt is sodium 2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate. Its molecular formula, C₂₇H₃₁N₂NaO₆S₂ , reflects a complex structure comprising:

- A diethylamino-substituted phenyl group

- A disulfonated benzene ring

- A conjugated cyclohexadienylidene system

- A sodium counterion balancing the sulfonate charges.

The compound’s molecular weight is 566.66 g/mol , with precise mass spectrometry confirming isotopic distribution patterns.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₂₇H₃₁N₂NaO₆S₂ |

| Exact mass | 566.1521 Da |

| Chromophore system | Triarylmethane derivative |

| Charge balance | Inner salt (zwitterionic) |

Crystallographic and Stereochemical Analysis

Crystalline Structure

This compound inner salt forms a monoclinic crystalline hydrate with distinct X-ray powder diffraction (XRPD) peaks. Key reflections occur at 4.38°, 14.64°, 15.84° , and 24.73° 2θ (±0.2°), indicative of a layered packing arrangement. Thermal gravimetric analysis (TGA) reveals a 4–10% moisture content in the hydrate form, with decomposition initiating at 160°C .

Stereochemical Features

- The triarylmethane core adopts a planar configuration, enabling π-π stacking in the solid state.

- Sulfonate groups (-SO₃⁻) occupy equatorial positions, creating a hydrophilic periphery around the hydrophobic chromophore.

- The sodium ion coordinates with sulfonate oxygens, forming a pseudo-octahedral geometry.

Table 2: Crystallographic data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 2,450 ų |

| Density | 1.15 g/cm³ |

Quantum Chemical Modeling of Electronic Structure

HOMO-LUMO Analysis

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV , correlating with its absorption maximum at 640 nm . The HOMO localizes on the diethylamino-phenyl moiety , while the LUMO resides on the disulfonated benzene ring , confirming intramolecular charge transfer (ICT) character.

Absorption Spectroscopy

The extinction coefficient (ε) reaches 1.2×10⁵ M⁻¹cm⁻¹ at λₘₐₓ, driven by:

Charge Distribution

Mulliken population analysis shows:

- Negative charges on sulfonate oxygens (-0.72 e)

- Positive charges on the azanium nitrogen (+0.58 e)

- Delocalized positive charge across the triarylmethane core

Table 3: Quantum chemical parameters

| Parameter | Value |

|---|---|

| HOMO energy | -5.8 eV |

| LUMO energy | -2.6 eV |

| Dipole moment | 8.4 Debye |

| Polarizability | 58.3 ų |

Properties

IUPAC Name |

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFDZBOHMOBOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057805 | |

| Record name | Isosulfan blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ | |

| Record name | Isosulfan blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-green liquid | |

CAS No. |

68238-36-8 | |

| Record name | Isosulfan blue [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068238368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosulfan blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSULFAN BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N9K8S2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isosulfan blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Pathway

This method involves five stages: sulphonation, halogen displacement, condensation, oxidation, and recrystallization.

Step 1: Sulphonation of 2-Chlorobenzaldehyde

2-Chlorobenzaldehyde reacts with 20–25% fuming sulphuric acid (1.4 equivalents) at 110–120°C for 4–6 hours to produce 4-chloro-3-formyl-benzenesulfonic acid. The reaction mixture is quenched in ice-cold water, maintaining pH 1–2 with HCl to precipitate the product.

Step 2: Halogen Displacement

The chloro group is replaced by treating the sulphonated intermediate with sodium sulphite in ethanol/water (1:3 v/v) at 80°C. This yields benzaldehyde-2,5-disulfonic acid disodium salt with >98% conversion efficiency.

Step 3: Condensation with N,N-Diethylaniline

Benzaldehyde-2,5-disulfonic acid disodium salt reacts with N,N-diethylaniline (2.2 equivalents) in glacial acetic acid under reflux for 20–24 hours. Urea (0.75 equivalents) catalyzes the formation of isoleuco acid intermediate.

Step 4: Oxidation to this compound

Isoleuco acid is oxidized using potassium dichromate in sulphuric acid (3M) at 45–50°C. The crude product is purified via silica gel column chromatography (230–400 mesh) with dichloromethane/methanol (95:5 v/v).

Step 5: Recrystallization

Crude this compound is recrystallized from methanol/acetone (1:2 v/v) to achieve crystalline hydrate form (XRPD peaks at 4.38°, 14.64°, 22.25° 2θ).

Quality Parameters

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | >99.0% | HPLC (C18 column) |

| Desethyl Impurity | <0.2% | HPLC |

| Heavy Metals | <20 ppm | ICP-MS |

| Moisture Content | <10% | Karl Fischer |

High-Pressure Displacement Method (WO2017218764A1)

Process Overview

This method emphasizes high-pressure (8–12 bar) displacement reactions but suffers from lower yields:

Step 1: Sulphonation

2-Chlorobenzaldehyde undergoes sulphonation with oleum (30% SO₃) at 130°C, followed by neutralization with NaOH to form 2-chlorobenzaldehyde-5-sulfonic acid sodium salt.

Step 2: Displacement Under Pressure

The chlorinated intermediate reacts with NaHSO₃/Na₂SO₃ (3:1 molar ratio) in autoclave at 150°C for 6 hours. Pressure maintenance at 10 bar ensures complete conversion to benzaldehyde-2,5-disulfonic acid disodium salt.

Step 3: Silver Oxide Oxidation

Isoleuco acid is oxidized using Ag₂O in methanol (12–14 hours), followed by filtration through acidic zeolite beds to remove residual silver ions (<2 ppm).

Yield Limitations

-

Overall yield: 26 g this compound per 100 g starting material

-

Key impurity: 4-[Bis(4-diethylaminophenyl)methyl]benzenesulfonic acid (up to 1.8%)

Urea-Mediated Condensation Method (US20080293963A1)

Optimized Condensation

This process uses urea to enhance reaction kinetics and reduce byproducts:

Reaction Conditions

-

Solvent: Glacial acetic acid

-

Molar ratio: Benzaldehyde-2,5-disulfonate : N,N-diethylaniline : urea = 1 : 2.2 : 0.75

-

Temperature: Reflux (118°C)

Purification Protocol

Oxidation with Silver Oxide

| Parameter | Value |

|---|---|

| Oxidizing Agent | Ag₂O (2.5 eq) |

| Solvent | Methanol |

| Reaction Time | 12–14 hours |

| Filtration | Silica gel + Celite |

| Final Purity | >99.5% |

Comparative Analysis of Methods

Yield and Purity Comparison

Impurity Profiles

| Impurity | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Desethyl derivative | <0.2% | 0.9% | 0.15% |

| Silver residues | N/A | <2 ppm | <1 ppm |

| Sulfated byproducts | 0.8% | 1.2% | 0.5% |

Critical Process Parameters

Temperature Control

Solvent Selection

| Step | Preferred Solvent | Effect on Yield |

|---|---|---|

| Halogen Displacement | Ethanol/water (1:3) | Increases solubility |

| Oxidation | Methanol | Prevents over-oxidation |

| Recrystallization | Methanol/acetone | Enhances crystal form |

Analytical Characterization

XRPD Analysis (Method 1)

Crystalline this compound hydrate shows characteristic peaks at:

Chemical Reactions Analysis

Isosulfan blue inner salt undergoes various chemical reactions:

Oxidation: The compound can be oxidized using agents like manganese dioxide (MnO2) in water.

Substitution: It can undergo substitution reactions, particularly involving the aromatic rings.

Complex Formation: this compound can form complexes with other compounds, which is useful in its application as a diagnostic agent.

Common reagents used in these reactions include fuming sulphuric acid, sodium sulphite, hydrochloric acid, and manganese dioxide. The major products formed from these reactions are intermediates like benzaldehyde-2,5-disulfonic acid sodium salt and the final product, this compound inner salt .

Scientific Research Applications

Isosulfan blue inner salt has a wide range of applications in scientific research:

Mechanism of Action

Isosulfan blue inner salt works by binding to serum proteins upon subcutaneous administration. It is then picked up by the lymphatic vessels, which become delineated by the blue dye. This localization to the lymphatic system aids in the surgical identification of tumor sentinel nodes, which stain blue .

Comparison with Similar Compounds

Key Properties :

- Chemical Structure: A triarylmethane derivative with two sulfonate groups and diethylamino substituents, forming an inner salt .

- Administration : Subcutaneous injection (1% solution, 30 mg maximum dose) with rapid lymphatic absorption .

- Adverse Effects : Allergic reactions (1–2.5% incidence), including anaphylaxis, and transient interference with pulse oximetry .

- Excretion : Primarily excreted unchanged in urine and feces, causing green-blue discoloration of bodily fluids for 24–48 hours .

Analytical methods, such as reverse-phase liquid chromatography, ensure high precision (RSD <5%) and accuracy (80–120% recovery) for detecting impurities (A, B, C) in pharmaceutical formulations .

Comparison with Similar Compounds

Methylene Blue

Molecular Formula : C₁₆H₁₈ClN₃S; Molecular Weight : 319.85 g/mol .

Key Differences :

Patent Blue V

Molecular Formula : C₂₇H₃₁N₂O₆S₂⁻·Na⁺ (isomer of this compound); Molecular Weight : 566.66 g/mol .

| Parameter | This compound | Patent Blue V |

|---|---|---|

| Allergic Reactions | 1–2.5% | Similar profile |

| Regulatory Status | FDA-approved | Widely used in Europe |

| Chemical Stability | Stable in solution (72 hours) | Comparable |

Key Insight :

Fluorescein Sodium (FS)

Molecular Formula : C₂₀H₁₀Na₂O₅; Molecular Weight : 376.27 g/mol .

Key Insight :

- FS outperforms this compound in visualization but requires specialized equipment, limiting its practicality .

Clinical and Analytical Considerations

- Safety : this compound’s adverse events (e.g., anaphylaxis) are dose-independent but more frequent with intraparenchymal injection .

- Cost-Effectiveness : Methylene Blue offers a viable alternative in low-resource settings, though with trade-offs in specificity .

- Emerging Alternatives : Hybrid techniques (e.g., combining this compound with radioisotopes) improve detection rates while mitigating risks .

Biological Activity

Isosulfan blue inner salt, a triphenylmethane dye, is primarily utilized as a lymphatic imaging agent during sentinel lymph node biopsy (SLNB) procedures. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical applications, and associated case studies.

This compound (C27H31N2NaO6S2) is characterized by its ability to selectively bind to lymphatic tissues following intradermal injection. Approximately 50% of the dye is weakly bound to serum proteins, facilitating its rapid transport through the lymphatics, which minimizes diffusion into surrounding tissues . The dye's mechanism allows for effective localization of sentinel nodes, which are critical in cancer staging and treatment planning.

Pharmacokinetics

- Administration : this compound is administered via intradermal or parenchymal injection.

- Absorption : The dye is absorbed through lymphatic channels and enters the systemic circulation.

- Distribution : It exhibits a volume of distribution that allows for effective identification of sentinel nodes.

- Elimination : this compound is excreted unchanged in urine, with a half-life of several hours due to slow release from lymphatic tissues .

Biological Activity and Clinical Applications

This compound has been extensively studied for its efficacy in identifying sentinel lymph nodes in various cancers, including breast cancer, melanoma, and squamous cell carcinoma. Its primary role in SLNB has been validated through numerous clinical studies.

Efficacy in Sentinel Lymph Node Biopsy

A comparative study evaluated the effectiveness of 10% fluorescein sodium versus 1% this compound in breast SLNB. The findings indicated that while both agents effectively identified sentinel nodes, fluorescein sodium demonstrated superior detection rates (100% vs. 80% for this compound) and shorter fading times .

| Study | Agent Used | Detection Rate | Average Fading Time |

|---|---|---|---|

| Ren et al. (2016) | 1% this compound | 80% | Longer than fluorescein sodium |

| Nakamura et al. (2019) | This compound | Not specified | Not specified |

Case Studies and Clinical Observations

- Adverse Reactions : A comprehensive review at Memorial Sloan-Kettering Cancer Center involving 2392 patients reported a 1.6% incidence of allergic reactions to this compound during SLNB. Most reactions were mild (urticaria or rash), with severe reactions being rare .

- Pulse Oximeter Interference : A study demonstrated that this compound injection significantly interfered with pulse oximeter readings, causing a median decrease in oxygen saturation of up to 5%. This effect persisted for approximately 195 minutes post-injection .

- Comparative Safety : In a case-control study comparing methylene blue and this compound, no significant differences were found regarding sentinel node identification success rates or adverse effects, suggesting that both dyes are safe alternatives for lymphatic mapping .

Q & A

Q. What are the fundamental physicochemical properties of isosulfan blue inner salt, and how do they influence its stability in experimental settings?

this compound inner salt (C₂₇H₃₁N₂NaO₆S₂) is a hygroscopic, greenish-blue powder with limited water solubility. Its stability in solution is critical for reproducibility; studies show that standard and sample preparations remain stable at room temperature for up to 72 hours, as validated by liquid chromatography . The compound’s pH sensitivity (optimal range: 6.8–7.4) necessitates buffered formulations to prevent degradation during lymphatic mapping procedures .

Q. What validated analytical methods are recommended for quantifying this compound and its impurities?

Reverse-phase ultra-performance liquid chromatography (UPLC) using a C18 column (100 × 2.00 mm, 1.9 µm) is the gold standard. Key validation parameters include:

- Linearity : R² ≥ 0.999 for this compound and impurities (A, B, C) across 0.015%–150% specification limits.

- Precision : Relative standard deviation (RSD) <5% for intraday/interday assays.

- Accuracy : Recovery rates of 94%–108% for spiked impurities . Method validation must adhere to ICH Q2(R1) guidelines, including specificity testing via forced degradation (e.g., acid/base hydrolysis, oxidative stress) .

Q. What safety precautions are essential when handling this compound in preclinical studies?

Hypersensitivity reactions occur in 0.6%–2.5% of subjects, ranging from localized urticaria to anaphylaxis . Researchers must:

- Monitor vital signs (blood pressure, oxygen saturation) for ≥60 minutes post-injection.

- Avoid co-administering lidocaine, which precipitates 4%–9% of the compound .

- Pre-screen subjects for triarylmethane dye allergies .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods to resolve co-eluting impurities in this compound drug substances?

Impurity profiling requires gradient elution with mobile phases combining phosphate buffer (pH 7.0) and acetonitrile. For example:

- Impurity A : Adjust retention time by modulating buffer strength (10 mM → 50 mM).

- Impurity B : Use column temperature gradients (25°C → 40°C) to enhance peak separation . Quantitation limits are 0.015%–0.045% for impurities, validated via signal-to-noise ratios >10 .

Q. What experimental design considerations are critical for assessing this compound’s efficacy in sentinel lymph node biopsy (SLNB) trials?

Key factors include:

- Injection protocol : 0.5 mL per interdigital space (max 3 mL per limb) to avoid dye overflow .

- Timing : SLNB identification rates drop if biopsy is delayed >25 minutes post-injection due to lymphatic clearance .

- Patient stratification : Tumor size (>2 cm), BMI (>30), and Ki-67 proliferative index correlate with reduced SLNB success rates (p<0.05) .

Q. How should researchers address contradictory data on this compound’s allergic reaction mechanisms?

While IgE-mediated anaphylaxis is well-documented , idiopathic mast cell activation and arachidonic acid metabolism disorders are hypothesized alternatives. To resolve contradictions:

Q. What statistical approaches are recommended for analyzing variable SLNB identification rates across studies?

Meta-analyses should apply random-effects models to account for heterogeneity. For example:

- Pooled identification rates for this compound alone are 80%–93%, rising to 95%–98% when combined with radioisotopes .

- Subgroup analyses must adjust for confounders like tumor histology (ductal vs. lobular) and injection site (subareolar vs. peritumoral) .

Methodological Guidance

Q. How to validate forced degradation studies for this compound under ICH guidelines?

- Acid/Base Hydrolysis : Expose to 0.1N HCl/NaOH at 60°C for 24 hours; assess peak purity via diode-array detection (DAD).

- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6 hours; monitor degradation products at 254 nm .

Q. What in vitro models are suitable for studying this compound’s lymphatic uptake kinetics?

Use ex vivo porcine lymphatics to simulate human physiology. Parameters:

Q. How to mitigate interference between this compound and intraoperative monitoring devices?

this compound alters pulse oximetry (SpO₂) and methemoglobin readings. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.